molecular formula C7H10N4O B12121780 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone CAS No. 93584-03-3

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone

Katalognummer: B12121780
CAS-Nummer: 93584-03-3
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: QYDALMMTLZBJFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with a hydrazinyl group and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one typically involves the reaction of 2-hydrazinyl-4-methylpyrimidine with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

93584-03-3

Molekularformel

C7H10N4O

Molekulargewicht

166.18 g/mol

IUPAC-Name

1-(2-hydrazinyl-4-methylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H10N4O/c1-4-6(5(2)12)3-9-7(10-4)11-8/h3H,8H2,1-2H3,(H,9,10,11)

InChI-Schlüssel

QYDALMMTLZBJFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1C(=O)C)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.